An In-depth Technical Guide to the Synthesis of 4,4'-Oxybis(benzenesulfonyl hydrazide)
An In-depth Technical Guide to the Synthesis of 4,4'-Oxybis(benzenesulfonyl hydrazide)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis mechanisms and pathways for 4,4'-Oxybis(benzenesulfonyl hydrazide) (OBSH), a crucial chemical intermediate and blowing agent. The document details the primary industrial manufacturing processes, including quantitative data, detailed experimental protocols, and visual representations of the synthetic routes. This guide is intended to serve as a valuable resource for researchers, chemists, and professionals in drug development and materials science, facilitating a deeper understanding of OBSH synthesis and its practical applications.
Introduction
4,4'-Oxybis(benzenesulfonyl hydrazide), commonly known as OBSH, is an organic compound with the chemical formula C₁₂H₁₄N₄O₅S₂. It is a white, crystalline solid widely utilized as a chemical blowing agent in the polymer industry for the production of foamed plastics and rubbers.[1][2] The thermal decomposition of OBSH releases nitrogen gas, which creates a cellular structure within the polymer matrix, resulting in materials with reduced density and enhanced insulating properties.[1][2] Beyond its role as a blowing agent, OBSH and its derivatives are of interest in various fields of chemical synthesis.
This guide focuses on the core synthetic pathways for OBSH, providing a detailed examination of the reaction mechanisms, experimental procedures, and key process parameters.
Core Synthesis Pathways
The industrial synthesis of 4,4'-Oxybis(benzenesulfonyl hydrazide) is predominantly a two-step process. The first step involves the synthesis of the key intermediate, 4,4'-Oxybis(benzenesulfonyl chloride) (OBSC). The second step is the reaction of OBSC with hydrazine (B178648) to yield the final product. Two primary routes are employed for the synthesis of OBSC.
Route 1: Direct Chlorosulfonation of Diphenyl Ether
The most direct method for the synthesis of OBSC is the chlorosulfonation of diphenyl ether using an excess of chlorosulfonic acid.[3] Diphenyl ether is treated with chlorosulfonic acid, leading to the electrophilic substitution of sulfonyl chloride groups onto the aromatic rings, primarily at the para positions.
Mechanism: The reaction proceeds via an electrophilic aromatic substitution mechanism. Chlorosulfonic acid acts as the sulfonating and chlorinating agent.
Route 2: Sulfonation followed by Chlorination
An alternative pathway involves the initial sulfonation of diphenyl ether with concentrated sulfuric acid to produce 4,4'-oxydibenzenesulfonic acid.[3] This intermediate is then converted to OBSC by treatment with a chlorinating agent, such as phosphorus oxychloride.[3]
Mechanism: This route also follows an electrophilic aromatic substitution for the initial sulfonation step. The subsequent chlorination of the sulfonic acid groups is a nucleophilic substitution reaction at the sulfur atom.
Final Step: Hydrazinolysis of 4,4'-Oxybis(benzenesulfonyl chloride)
Regardless of the route used to obtain OBSC, the final step in the synthesis of OBSH is the reaction of OBSC with hydrazine hydrate (B1144303).[3] This reaction is a nucleophilic acyl substitution where the nitrogen atoms of hydrazine attack the electrophilic sulfur atoms of the sulfonyl chloride groups. The reaction is typically carried out in an aqueous medium, and a base such as ammonia (B1221849) or sodium hydroxide (B78521) is often added to neutralize the hydrochloric acid byproduct.[3]
Quantitative Data Summary
The following tables summarize the quantitative data extracted from various sources regarding the synthesis of OBSH and its intermediates.
| Parameter | Route 1: Direct Chlorosulfonation | Route 2: Sulfonation & Chlorination | Reference |
| Starting Material | Diphenyl Ether, Chlorosulfonic Acid | Diphenyl Ether, Sulfuric Acid, Phosphorus Oxychloride | [3] |
| Key Intermediate | 4,4'-Oxybis(benzenesulfonyl chloride) | 4,4'-oxydibenzenesulfonic acid, 4,4'-Oxybis(benzenesulfonyl chloride) | [3] |
Table 1: Overview of Synthesis Routes for 4,4'-Oxybis(benzenesulfonyl chloride)
| Parameter | Value | Conditions | Reference |
| Yield of OBSH | 91% | From 4,4'-oxydibenzene-1-sulfonyl chloride | [3] |
| Yield of OBSH | 97% | From 4,4'-oxydibenzenesulfonic acid | [3] |
| Selectivity for OBSH | 96% | From 4,4'-oxydibenzene-1-sulfonyl chloride | [3] |
| Selectivity for OBSH | 98% | From 4,4'-oxydibenzenesulfonic acid | [3] |
| Reaction Temperature | 30-40 °C | Reaction of OBSC with hydrazine hydrate and ammonia | [4] |
| Reaction Time | 5 hours | Reaction of OBSC with hydrazine hydrate | [4] |
| Molar Ratio (Hydrazine:OBSC) | 4.2-4.8 : 1 | When using only hydrazine hydrate | [4] |
| Molar Ratio (Ammonia:OBSC) | 2.0-3.0 : 1 | When used in combination with hydrazine | [4] |
| Molar Ratio (Hydrazine:OBSC) | 2.0-2.5 : 1 | When used in combination with ammonia | [4] |
Table 2: Reaction Parameters and Yields for the Synthesis of 4,4'-Oxybis(benzenesulfonyl hydrazide)
Experimental Protocols
The following are detailed methodologies for the key experiments in the synthesis of 4,4'-Oxybis(benzenesulfonyl hydrazide).
Synthesis of 4,4'-Oxybis(benzenesulfonyl chloride) via Sulfonation and Chlorination
Materials:
-
Diphenyl ether (0.5 mol)
-
Concentrated sulfuric acid (1.1 mol)
-
Phosphorus oxychloride (0.75 mol)
-
Ice water
Procedure:
-
To a reaction flask, add diphenyl ether and concentrated sulfuric acid.
-
Heat the mixture to 115°C and stir under reduced pressure for 3 hours to carry out the sulfonation.
-
Return the reaction to atmospheric pressure and add phosphorus oxychloride.
-
Reflux the mixture for 2 hours to effect chlorination.
-
After cooling, pour the reaction mixture into ice water to precipitate the product.
-
Filter the precipitate, wash with water, and dry to obtain 4,4'-Oxybis(benzenesulfonyl chloride). A yield of 89.0% has been reported for this procedure.
Synthesis of 4,4'-Oxybis(benzenesulfonyl hydrazide) from 4,4'-Oxybis(benzenesulfonyl chloride)
Materials:
-
4,4'-Oxybis(benzenesulfonyl chloride) (0.476 mol)
-
40% Hydrazine hydrate (2.0 mol)
-
Water
Procedure:
-
In a reaction vessel, heat and stir the 40% hydrazine hydrate solution to 40°C.
-
In a separate beaker, prepare a 33% slurry of 4,4'-Oxybis(benzenesulfonyl chloride) in water.
-
Add the slurry of the sulfonyl chloride to the hydrazine hydrate solution over a period of approximately 1 hour, maintaining the reaction temperature below 45°C.
-
After the addition is complete, continue stirring at 40°C for 5 hours.
-
Filter the resulting solid product.
-
Wash the product with water and dry to obtain 4,4'-Oxybis(benzenesulfonyl hydrazide).
Alternative Synthesis of 4,4'-Oxybis(benzenesulfonyl hydrazide) using Ammonia
Materials:
-
4,4'-Oxybis(benzenesulfonyl chloride) (0.47 mol)
-
60% Hydrazine hydrate (1.32 mol)
-
25% Aqueous ammonia (0.94 mol)
-
Water
Procedure:
-
In a reaction vessel, combine the 60% hydrazine hydrate and 25% aqueous ammonia and adjust the temperature to 30°C with stirring.
-
Prepare a 28% slurry of 4,4'-Oxybis(benzenesulfonyl chloride) in water.
-
Add the sulfonyl chloride slurry to the hydrazine and ammonia mixture over approximately 30 minutes.
-
After the addition, continue the reaction for a specified period.
-
Isolate the product by filtration, followed by washing and drying.
Mandatory Visualizations
The following diagrams illustrate the described synthesis pathways.
Caption: Synthesis pathways of 4,4'-Oxybis(benzenesulfonyl hydrazide).
Caption: Experimental workflow for OBSH synthesis.
References
- 1. 4,4'-Oxybis(benzenesulfonyl hydrazide) CAS 80-51-3 [benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. 4,4'-Oxybis(benzenesulfonyl hydrazide) synthesis - chemicalbook [chemicalbook.com]
- 4. JP4887070B2 - Process for producing P, P'-oxybis (benzenesulfonylhydrazide) - Google Patents [patents.google.com]
